5-chloro-2-(ethylsulfonyl)-N-(4-methoxybenzyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(ethanesulfonyl)-N-[(4-methoxyphenyl)methyl]pyrimidine-4-carboxamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chloro, ethanesulfonyl, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(ethanesulfonyl)-N-[(4-methoxyphenyl)methyl]pyrimidine-4-carboxamide typically involves multi-step organic reactionsThe final step involves the coupling of the methoxyphenylmethyl group to the pyrimidine ring under specific conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(ethanesulfonyl)-N-[(4-methoxyphenyl)methyl]pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the chloro or sulfonyl groups, leading to dechlorinated or desulfonated products.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, forming a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while nucleophilic substitution can produce a range of substituted pyrimidine derivatives .
Scientific Research Applications
5-Chloro-2-(ethanesulfonyl)-N-[(4-methoxyphenyl)methyl]pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-2-(ethanesulfonyl)-N-[(4-methoxyphenyl)methyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The chloro and sulfonyl groups can form hydrogen bonds and electrostatic interactions with proteins or enzymes, altering their activity. This compound may also inhibit certain pathways by binding to active sites or allosteric sites on target molecules .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid: Similar structure but lacks the methoxyphenylmethyl group.
5-Chloro-2-(naphthalenylvinyl)benzoxazols: Shares the chloro and sulfonyl groups but has a different core structure.
Uniqueness
The uniqueness of 5-chloro-2-(ethanesulfonyl)-N-[(4-methoxyphenyl)methyl]pyrimidine-4-carboxamide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H16ClN3O4S |
---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
5-chloro-2-ethylsulfonyl-N-[(4-methoxyphenyl)methyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C15H16ClN3O4S/c1-3-24(21,22)15-18-9-12(16)13(19-15)14(20)17-8-10-4-6-11(23-2)7-5-10/h4-7,9H,3,8H2,1-2H3,(H,17,20) |
InChI Key |
AAMOBSKLPUOLJX-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NCC2=CC=C(C=C2)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.